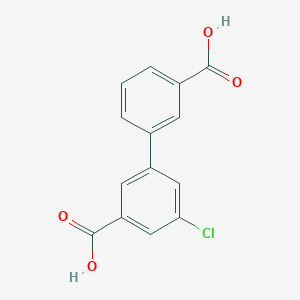
2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95% (2-CPCB-95%) is a chemical compound that has a wide range of applications in the scientific research field. It has been used in various studies to investigate the biochemical and physiological effects of the compound on various systems.
Wissenschaftliche Forschungsanwendungen
2-CPCB-95% has been used in various scientific research applications, such as pharmacology, biochemistry, and toxicology. It has been used to study the effects of different compounds on various biochemical pathways and physiological systems. For example, it has been used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain chemicals on the immune system. In addition, it has been used to study the biochemical and physiological effects of certain environmental toxins on various systems.
Wirkmechanismus
2-CPCB-95% has been shown to act as a competitive inhibitor of enzymes involved in the metabolism of certain compounds. This inhibition is believed to occur through a mechanism of competitive inhibition, in which the 2-CPCB-95% molecule binds to the active site of the enzyme and prevents the substrate from binding. This inhibition can lead to an increase or decrease in the metabolic rate of certain compounds, depending on the concentration of the 2-CPCB-95%.
Biochemical and Physiological Effects
2-CPCB-95% has been shown to have various biochemical and physiological effects on various systems. For example, it has been shown to have an inhibitory effect on the metabolism of certain drugs, as well as an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. In addition, it has been shown to have an inhibitory effect on certain biochemical pathways, such as the production of certain neurotransmitters and hormones. Furthermore, it has been shown to have an inhibitory effect on certain physiological systems, such as the cardiovascular system and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-CPCB-95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is relatively non-toxic and has low levels of toxicity in humans. However, there are several limitations to the use of 2-CPCB-95%, such as its limited solubility in aqueous solutions and its potential to form insoluble complexes with certain compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 2-CPCB-95%. For example, it could be used to study the effects of certain compounds on the cardiovascular system, as well as to study the effects of certain compounds on the immune system. In addition, it could be used to study the effects of certain environmental toxins on various biochemical pathways and physiological systems. Furthermore, it could be used in drug development, as it has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. Finally, it could be used to study the effects of certain compounds on the central nervous system.
Synthesemethoden
2-CPCB-95% can be synthesized from the reaction of 2,6-dichlorobenzoic acid and 3-chloro-4-hydroxybenzaldehyde. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a Lewis acid such as zinc chloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, in which the Lewis acid acts as a catalyst. The reaction is then followed by a purification step, typically by recrystallization, to obtain the desired compound.
Eigenschaften
IUPAC Name |
2-(3-carboxyphenyl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNTGIAPUTBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689905 |
Source


|
| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-24-6 |
Source


|
| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














